1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
Brand Name: Vulcanchem
CAS No.: 338391-77-8
VCID: VC5180751
InChI: InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2
SMILES: C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F
Molecular Formula: C19H19FN4O2
Molecular Weight: 354.385

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

CAS No.: 338391-77-8

Cat. No.: VC5180751

Molecular Formula: C19H19FN4O2

Molecular Weight: 354.385

* For research use only. Not for human or veterinary use.

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] - 338391-77-8

Specification

CAS No. 338391-77-8
Molecular Formula C19H19FN4O2
Molecular Weight 354.385
IUPAC Name 3-[(4-fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Standard InChI InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2
Standard InChI Key SGNFAGGNBZCINO-PYCFMQQDSA-N
SMILES C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] consists of three primary components:

  • Indole-2,3-dione backbone: A bicyclic structure with ketone groups at positions 2 and 3, providing a planar aromatic system conducive to π-π stacking interactions.

  • Morpholinomethyl substituent: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a methylene group to the indole nitrogen. This moiety enhances solubility in polar solvents and influences bioavailability.

  • 4-Fluorophenylhydrazone side chain: A hydrazone linkage (-NH-N=CH-) connecting the indole-2,3-dione core to a fluorinated phenyl ring. The electron-withdrawing fluorine atom at the para position modulates electronic properties and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉FN₄O₂
Molecular Weight354.38 g/mol
IUPAC Name3-[(4-Fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Key Functional GroupsIndole-2,3-dione, morpholine, hydrazone

Synthesis and Optimization Strategies

Reaction Pathway

The synthesis involves three sequential steps :

  • Formation of indole-2,3-dione: Starting from isatin or its derivatives, oxidation and cyclization reactions yield the indole-2,3-dione core.

  • Morpholinomethylation: Alkylation of the indole nitrogen using morpholinomethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the morpholinomethyl group.

  • Hydrazone formation: Condensation of the 3-keto group with 4-fluorophenylhydrazine in ethanol or acetic acid completes the structure.

Critical Optimization Parameters

  • Solvent selection: Polar aprotic solvents like DMF or DMSO improve reaction efficiency during alkylation.

  • Temperature control: Hydrazone formation requires mild heating (50–60°C) to avoid decomposition .

  • Catalyst use: Acid catalysts (e.g., HCl) accelerate hydrazone condensation but may require neutralization .

Table 2: Comparative Analysis of Structural Analogs

SubstituentMolecular FormulaMolecular Weight (g/mol)Biological Activity
4-ChlorophenylC₁₉H₁₉ClN₄O₂370.84Antimicrobial, anticancer
4-Methylphenyl C₂₀H₂₂N₄O₂350.42Enzyme inhibition
4-Nitrophenyl C₁₉H₁₇N₅O₄379.37Antitubercular, antiviral

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Limited due to the hydrophobic indole core; enhanced by the morpholinomethyl group’s polarity.

  • LogP (predicted): ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting stability under standard storage conditions .

Biological Activities and Mechanistic Insights

Anticancer Mechanisms

Indole derivatives interfere with tubulin polymerization and topoisomerase activity. Molecular docking studies on analogs suggest strong binding affinity for EGFR (epidermal growth factor receptor), a key oncology target.

Metabolic Pathways

The morpholinomethyl group may reduce first-pass metabolism by cytochrome P450 enzymes, improving oral bioavailability .

Applications in Pharmaceutical Development

Lead Compound Optimization

  • Structural modifications: Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring could enhance potency .

  • Prodrug design: Esterification of the hydrazone nitrogen may improve solubility .

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